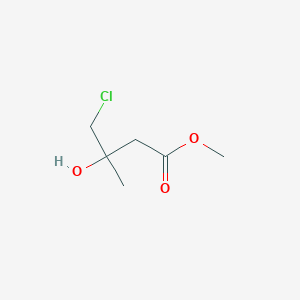

Methyl 4-chloro-3-hydroxy-3-methylbutanoate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(9,4-7)3-5(8)10-2/h9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWGOPAJGDJKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-hydroxy-3-methylbutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-chloro-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of methyl 4-chloro-3-oxo-3-methylbutanoate.

Reduction: Formation of methyl 3-hydroxy-3-methylbutanoate.

Substitution: Formation of methyl 4-amino-3-hydroxy-3-methylbutanoate or methyl 4-mercapto-3-hydroxy-3-methylbutanoate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Methyl 4-chloro-3-hydroxy-3-methylbutanoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation to form methyl 4-chloro-3-oxo-3-methylbutanoate or reduction to yield methyl 3-hydroxy-3-methylbutanoate.

Biological Research

Biological Activity Studies:

Research has indicated that this compound exhibits potential biological activity. Its hydroxy group can interact with biomolecules, potentially modulating enzyme activity and influencing metabolic pathways. The compound has been studied for its interactions with various biological targets, which could lead to the discovery of new therapeutic agents.

Medical Applications

Therapeutic Properties:

The compound is being investigated for its therapeutic properties, including its potential role as a precursor in drug synthesis. Studies have shown that derivatives of this compound can exhibit anticancer activity, making it a candidate for further exploration in cancer treatment .

Industrial Uses

Production of Specialty Chemicals:

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that can lead to the development of novel compounds with desirable properties for various industrial processes.

Case Studies

-

Enantioselective Synthesis:

A study focused on the use of engineered ketoreductases for the enantioselective reduction of prochiral ketones demonstrated the potential of using this compound as a substrate. The results showed enhanced catalytic activity and specificity, indicating its utility in synthesizing chiral compounds . -

Anticancer Activity:

Research on modified derivatives of this compound revealed promising antiproliferative effects against HeLa cells, suggesting its potential as an anticancer agent. The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₉ClO₃ | 52505-57-4 | 164.59 | Chloro, hydroxyl, methyl, ester |

| Ethyl 4-chloro-3-hydroxybutanoate | C₆H₁₁ClO₃ | 10488-69-4 | 166.60 | Chloro, hydroxyl, ester |

| Methyl shikimate | C₈H₁₂O₅ | Not reported | 188.18 | Cyclic hydroxyl, ester, carboxylic acid derivative |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | Not reported | 316.48 | Diterpene backbone, ester |

Key Observations:

Methyl shikimate (C₈H₁₂O₅) is a cyclic ester derivative of shikimic acid, widely used in biosynthesis studies. Its lack of chlorine and methyl groups renders it less lipophilic than this compound .

Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) are significantly larger (MW >300 g/mol) and contain polycyclic frameworks, making them more hydrophobic and less water-soluble .

Physicochemical Properties

- Polarity and Solubility: The chlorine and hydroxyl groups in this compound enhance its polarity compared to non-halogenated esters like methyl palmitate (). However, the methyl group at the 3-position may reduce solubility in polar solvents relative to ethyl 4-chloro-3-hydroxybutanoate.

- Volatility: Methyl esters generally exhibit higher volatility than ethyl analogs due to shorter alkyl chains. This property is critical in applications like gas chromatography (GC), where this compound may elute earlier than its ethyl counterpart .

Biological Activity

Methyl 4-chloro-3-hydroxy-3-methylbutanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on a branched butanoate backbone. This unique structure contributes to its biological activity and interaction with various biochemical pathways.

The compound has been studied for its role as a histone deacetylase inhibitor (HDACI), which is significant in cancer biology. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making HDACIs promising candidates for cancer therapy.

Key Findings from Research Studies

- Antiproliferative Activity : A series of compounds derived from this compound were assessed for their antiproliferative effects on human colon cancer cells (HCT-116). The study revealed that several derivatives exhibited significant inhibitory actions, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds identified as 7a and 7g showed the highest activity at 0.12 mg/mL.

- Molecular Docking Studies : Molecular docking simulations indicated that these compounds effectively bind to the active sites of HDAC enzymes, suggesting a competitive inhibition mechanism. This interaction potentially leads to the reactivation of tumor suppressor genes .

- Structure-Activity Relationship (SAR) : Modifications to the methyl butanoate structure significantly influenced biological activity. For instance, variations in the aromatic substituents and the presence of functional groups like hydroxyl or amide groups were found to enhance HDAC inhibitory potency .

Study on Colon Cancer Cells

In a comprehensive study, researchers synthesized a series of derivatives based on this compound and evaluated their effects on HCT-116 cells. The results demonstrated that out of 24 synthesized compounds, 12 exhibited notable antiproliferative effects. The study utilized both in vitro assays and molecular docking to elucidate the binding affinities and mechanisms involved .

| Compound ID | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| 7a | 0.12 | HDAC inhibition |

| 7g | 0.12 | HDAC inhibition |

| 7d | 0.81 | HDAC inhibition |

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-hydroxy-3-methylbutanoate, and what reaction conditions are critical for achieving high enantiomeric purity?

The compound is synthesized via asymmetric reduction of methyl 4-chloro-3-oxobutanoate using stereoselective enzymes like carbonyl reductases (e.g., from Lactobacillus spp.). Critical conditions include:

- Mild temperatures (20–30°C) to preserve enzyme activity.

- Cofactor regeneration systems (e.g., NADH/NAD+ cycling with glucose dehydrogenase).

- pH optimization (6.5–7.5) to maintain enzyme stability.

The enantiomeric purity (>98% ee) is achieved through enzyme specificity and kinetic resolution .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

- ¹H NMR : A doublet at δ 4.1–4.3 ppm (C3 hydroxyl proton) and a singlet at δ 3.7 ppm (methyl ester). The chlorine atom deshields adjacent protons, causing splitting patterns.

- Chiral HPLC : Using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time: 12.3 min for (R)-enantiomer).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 180.0 [M+H]⁺ confirms molecular weight .

Q. What are the primary applications of this compound in pharmaceutical research, particularly in the synthesis of statins?

The compound serves as a chiral intermediate in statin synthesis (e.g., atorvastatin). Its hydroxyl and chlorine groups enable stereoselective formation of lactone rings, critical for statins’ HMG-CoA reductase inhibition. The chlorine atom facilitates nucleophilic substitution in downstream reactions .

Advanced Research Questions

Q. How can researchers optimize the enzymatic reduction step to improve yield and enantioselectivity in the synthesis of this compound?

- Enzyme Engineering : Use directed evolution or rational design to enhance reductase activity toward the ketone substrate.

- Cofactor Recycling : Implement a glucose dehydrogenase-coupled system to maintain NADH levels, reducing costs.

- Immobilization : Immobilize enzymes on silica or chitosan beads to improve stability and reusability (5 cycles with <10% activity loss).

- Solvent Engineering : Use biphasic systems (e.g., water/ethyl acetate) to reduce substrate inhibition .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes when substituting the chlorine atom with different nucleophiles?

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while non-polar solvents (toluene) may favor elimination.

- Nucleophile Strength : Use weaker nucleophiles (e.g., amines) to avoid side reactions. Kinetic studies can differentiate between competing pathways.

- Steric Effects : Bulky nucleophiles may require longer reaction times or elevated temperatures.

- Contradictory Data Example : Lower yields with arylthiols vs. alkylthiols may stem from steric hindrance or oxidation side reactions .

Q. How does the presence of both hydroxyl and chlorine groups influence the reactivity and stability of this compound under various storage and reaction conditions?

- Reactivity : The hydroxyl group participates in hydrogen bonding (affecting crystallization), while the chlorine atom enhances electrophilicity at C4, enabling nucleophilic substitution.

- Stability :

Q. How do structural modifications (e.g., ethyl ester analogs) impact the synthetic utility of this compound in enantioselective catalysis?

- Ethyl Ester Analogs : Exhibit lower enantioselectivity (80–85% ee vs. >98% ee for methyl ester) due to reduced enzyme-substrate compatibility.

- Methyl vs. Ethyl : Methyl esters generally provide faster reaction kinetics in enzymatic reductions but may require tailored co-solvents (e.g., tert-butanol) to enhance solubility .

Methodological Guidance

Data Contradiction Analysis Example :

If conflicting reports arise on enantiomeric excess (e.g., 90% ee in Study A vs. 98% ee in Study B):

Verify enzyme source (microbial vs. recombinant).

Compare reaction scales (larger scales may reduce mixing efficiency).

Assess analytical methods (chiral HPLC vs. polarimetry accuracy).

Control water content (trace moisture can hydrolyze esters, altering results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.